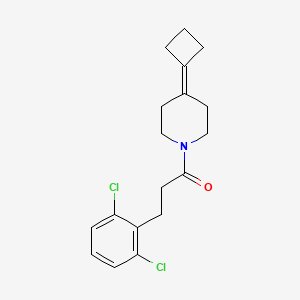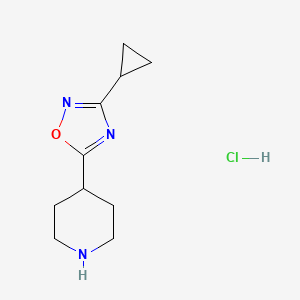
4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride" is not directly mentioned in the provided papers. However, the papers do discuss various piperidine and oxadiazole derivatives, which are relevant to the compound . These derivatives are of significant interest due to their biological activities, including antiproliferative properties and potential as drug candidates for diseases like Alzheimer's and cancer .
Synthesis Analysis
The synthesis of related compounds involves multi-step processes that include nucleophilic aromatic substitution, hydrogenation, iodination , and the conversion of organic acids into esters, hydrazides, and thiols . For example, the synthesis of antiproliferative 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides involved SAR-guided optimization and biological activity profile studies . Similarly, the synthesis of new heterocyclic 3-piperidinyl-1,3,4-oxadiazole derivatives as potential drug candidates for Alzheimer’s disease involved a series of steps starting from 4-chlorobenzenesulfonyl chloride and ethyl piperidin-3-carboxylate .
Molecular Structure Analysis
The molecular structures of the synthesized compounds are elucidated using modern spectroscopic techniques such as EI-MS, IR, 1H-NMR, and 13C-NMR . These techniques help in confirming the presence of the desired functional groups and the overall molecular framework of the compounds.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are carefully optimized to ensure successful scale-up and high yields . The reactions include the formation of oxadiazole rings, which are common in the discussed compounds and are known for their biological activities .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their molecular structures. For instance, the presence of the oxadiazole ring and piperidine moiety contributes to their biological activities, such as tubulin inhibition and enzyme inhibition activity against acetylcholinesterase (AChE) . The cytotoxicity of these compounds towards various cancer cell lines is also a significant physical property that has been evaluated .
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Compounds related to 4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride, specifically 5-(1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole derivatives containing piperidine, have demonstrated strong antimicrobial activity. A study conducted by Krolenko et al. (2016) explored the synthesis and antimicrobial properties of these derivatives, highlighting their potential in combating microbial infections (Krolenko, Vlasov, & Zhuravel, 2016).
Tuberculostatic Activity
The synthesis of compounds related to this compound has also been linked to tuberculostatic activity. Foks et al. (2004) reported on the synthesis and evaluation of such compounds, which were found to have minimum inhibiting concentrations (MIC) within 25 - 100 mg/ml for their tuberculostatic activity (Foks, Pancechowska-Ksepko, Janowiec, Zwolska, & Augustynowicz-Kopeć, 2004).
Antifungal Activity
In the realm of antifungal research, derivatives of this compound have shown promise. Sangshetti and Shinde (2011) synthesized a novel series of these derivatives and evaluated their in vitro antifungal activities. Their study developed a structure-activity relationship by comparing MIC values with common antifungal agents (Sangshetti & Shinde, 2011).
Potential in Alzheimer's Disease Treatment
Research by Rehman et al. (2018) explored the synthesis of N-substituted derivatives of 3-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide to evaluate new drug candidates for Alzheimer’s disease. Their findings contributed to the ongoing search for effective Alzheimer’s treatments (Rehman, Nafeesa, Abbasi, Siddiqui, Rasool, Shah, & Ashraf, 2018).
Anticancer Applications
The potential of this compound derivatives in anticancer research has been demonstrated. A study by Rehman et al. (2018) synthesized piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids and evaluated them as anticancer agents, showing promising results (Rehman, Ahtzaz, Abbasi, Siddiqui, Saleem, Manzoor, Iqbal, Virk, Chohan, & Shah, 2018).
Wirkmechanismus
Target of Action
Compounds with a 1,2,4-oxadiazole ring have been found to exhibit various biological activities, including anti-inflammatory, antifungal, and anticancer effects . The specific target would depend on the exact structure and functional groups of the compound.
Mode of Action
The oxadiazole ring in the compound could potentially form hydrogen bonds with its target, leading to a change in the target’s activity . The cyclopropyl and piperidine groups might also interact with the target, further modulating its activity.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure. For example, the presence of a piperidine ring might enhance the compound’s ability to cross cell membranes, affecting its absorption and distribution .
Eigenschaften
IUPAC Name |
3-cyclopropyl-5-piperidin-4-yl-1,2,4-oxadiazole;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O.ClH/c1-2-7(1)9-12-10(14-13-9)8-3-5-11-6-4-8;/h7-8,11H,1-6H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFEXQURMXVOMJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NOC(=N2)C3CCNCC3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2507593.png)
![11-(4-Butoxyphenyl)-5-{[(4-chlorophenyl)methyl]sulfanyl}-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaene](/img/structure/B2507596.png)
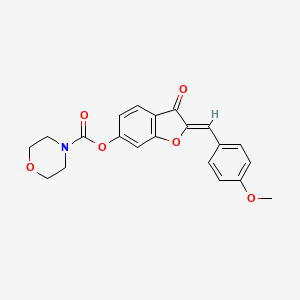
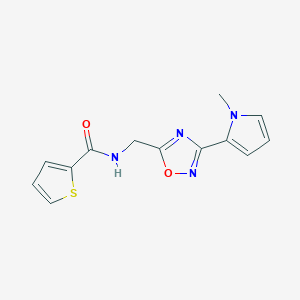
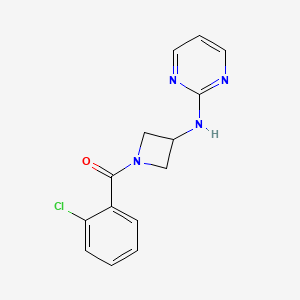
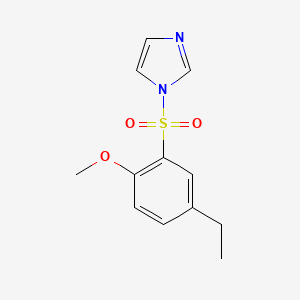
![[1-(4-Nitrobenzenesulfonyl)piperidin-2-yl]methanamine](/img/structure/B2507603.png)
![(3E)-3-{[4-(trifluoromethyl)phenyl]methylidene}-3,4-dihydro-2H-1-benzopyran-4-one](/img/structure/B2507604.png)
![N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-3-(trifluoromethyl)benzamide](/img/structure/B2507605.png)
![[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]-(4-phenyloxan-4-yl)methanone](/img/structure/B2507606.png)

![2-N-Boc-2,3,4,5-tetrahydro-1H-benzo[c]azepine-8-carboxylic acid](/img/structure/B2507610.png)
![(4-(5,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(isoxazol-5-yl)methanone](/img/structure/B2507612.png)
